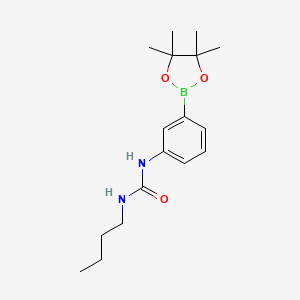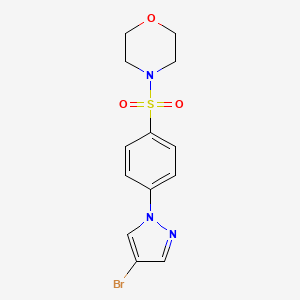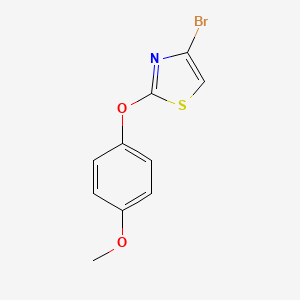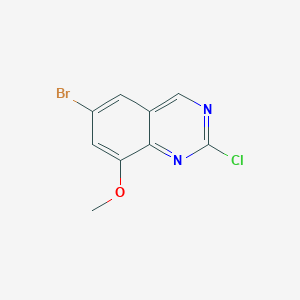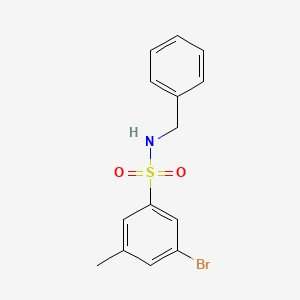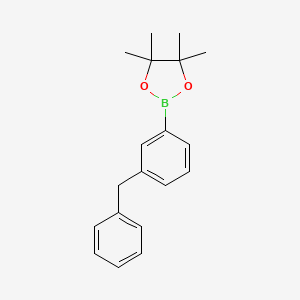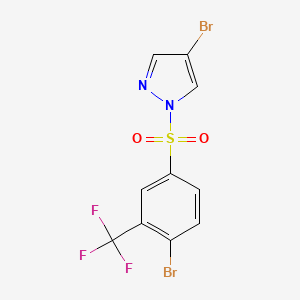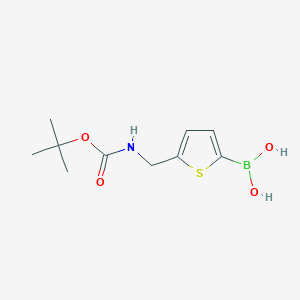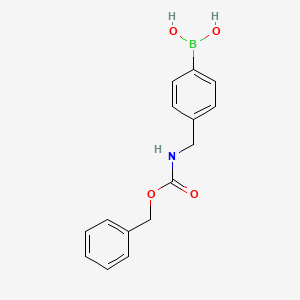![molecular formula C11H19N3O2 B1373189 tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate CAS No. 1595764-73-0](/img/structure/B1373189.png)
tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate
Übersicht
Beschreibung
Tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate (TB-IMPC) is a novel, synthetic compound with potential applications in scientific research. TB-IMPC is a member of the imidazole family and is composed of a tert-butyl group attached to a nitrogen atom, with a propyl group connected to the nitrogen atom via a carbon atom. TB-IMPC is a relatively new compound, with its synthesis and application to research only being reported in the past few years.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bond Analysis
Tert-butyl carbamate derivatives, including tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate, have been synthesized and structurally characterized to understand their molecular environments and interactions. These studies reveal the importance of hydrogen bonds in forming three-dimensional architectures in these compounds. The interplay of strong and weak hydrogen bonds, such as N-H⋯O, N-H⋯Se, and C-H⋯π, contributes significantly to the assembly of molecules into complex structures (Das et al., 2016).
Antibacterial Activity
Research into tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate and related compounds has extended into the synthesis of novel derivatives with potential antibacterial properties. The exploration of these compounds involves complex synthetic pathways leading to new structures that are evaluated for their efficacy against bacterial strains (Prasad, 2021).
Reactivity and Synthesis
The reactivity of tert-butyl carbamate derivatives has been a subject of study, focusing on their interactions with atmospheric carbon dioxide and other reagents. These studies are essential for understanding the fundamental chemistry of these compounds and their potential applications in synthesis and material science (Evans et al., 2019).
Catalysis and Organic Synthesis
Tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate derivatives have been used in catalysis, demonstrating their utility in organic synthesis. These compounds serve as intermediates and catalysts in various chemical reactions, highlighting their versatility and importance in synthetic chemistry (Zhang et al., 2022).
Sensing Applications
Derivatives of tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate have been explored for their sensing capabilities, particularly in the detection of ions such as cyanide and mercury. These compounds exhibit fluorescent properties that change in the presence of specific ions, making them valuable tools in environmental monitoring and analytical chemistry (Emandi et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-8(9-12-6-7-13-9)14-10(15)16-11(2,3)4/h6-8H,5H2,1-4H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHWFFQXRGSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
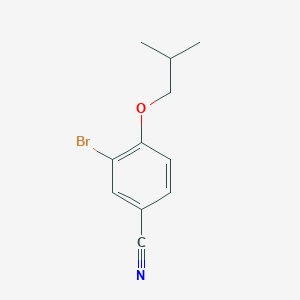
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)
